N-benzyl-4-propan-2-ylbenzenesulfonamide

lipophilicity XLogP drug-likeness

Generic N-benzylbenzenesulfonamides risk SAR invalidation from mismatched substitution patterns. N-Benzyl-4-propan-2-ylbenzenesulfonamide (CAS 321704-22-7) delivers the precise 4-isopropyl scaffold required for reproducible assays: • XLogP 3.5 (Δ +0.4 vs 4-methyl analog)-enhanced intracellular target engagement • TPSA 54.6 Ų-below 60 Ų CNS-penetrance threshold • Fragment-like: MW 289.4, HBD=1, HBA=3-screening-library compatible Standard packs in stock. Bulk & custom synthesis available.

Molecular Formula C16H19NO2S
Molecular Weight 289.4g/mol
CAS No. 321704-22-7
Cat. No. B352157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-propan-2-ylbenzenesulfonamide
CAS321704-22-7
Molecular FormulaC16H19NO2S
Molecular Weight289.4g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H19NO2S/c1-13(2)15-8-10-16(11-9-15)20(18,19)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3
InChIKeyLTYMQLFIFOYAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-propan-2-ylbenzenesulfonamide (CAS 321704-22-7): A Structurally Defined Sulfonamide Probe for Medicinal Chemistry and Chemical Biology Procurement


N-Benzyl-4-propan-2-ylbenzenesulfonamide (CAS 321704-22-7) is a secondary sulfonamide featuring an N-benzyl substituent and a 4-isopropyl group on the benzenesulfonamide ring [1]. With a molecular formula of C₁₆H₁₉NO₂S and a molecular weight of 289.4 g/mol, it presents a specific, moderately lipophilic scaffold (XLogP3-AA = 3.5) and a topological polar surface area (TPSA) of 54.6 Ų [1]. This combination of physicochemical properties distinguishes it from simpler sulfonamide analogs and positions it as a non-trivial building block or reference compound for structure-activity relationship (SAR) investigations.

Why Generic N-Benzylbenzenesulfonamide Substitution Risks Scientific and Procurement Failure


N-Benzylbenzenesulfonamides are not automatically interchangeable. Even subtle alterations to the aryl substitution pattern can lead to substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric profile, all of which critically influence target binding, metabolic stability, and off-target interactions [1]. Consequently, procurement of an unqualified analog—e.g., the 4-methyl or 4-chloro derivative—without matching the precise 4-isopropyl substitution of this compound may invalidate SAR conclusions, complicate formulation, or compromise assay reproducibility. The quantitative evidence below details where this specific compound's physicochemical and structural parameters diverge from the most frequently encountered alternatives.

Quantitative Differentiation of N-Benzyl-4-propan-2-ylbenzenesulfonamide (CAS 321704-22-7) Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: N-Benzyl-4-propan-2-ylbenzenesulfonamide vs. N-Benzyl-4-methylbenzenesulfonamide

The 4-isopropyl substitution of the target compound yields a computed XLogP3-AA of 3.5, compared to an XLogP3-AA of 3.1 for the closely related N-benzyl-4-methylbenzenesulfonamide [1][2]. The higher lipophilicity (Δ = 0.4 log units) indicates enhanced membrane permeability potential, which may translate into improved cell-based assay performance for intracellular targets.

lipophilicity XLogP drug-likeness

Hydrogen Bond Donor and Acceptor Profile: Differentiation from Unsubstituted N-Benzylbenzenesulfonamide

The target compound possesses one hydrogen bond donor (N-H) and three hydrogen bond acceptors (S=O oxygens), identical to the core sulfonamide motif [1]. However, the 4-isopropyl group contributes additional steric bulk without introducing extra H-bond donors or acceptors, thereby maintaining a favorable H-bond donor/acceptor ratio while increasing hydrophobic surface area compared to N-benzylbenzenesulfonamide (XLogP3-AA ≈ 2.8) [1][2].

hydrogen bonding TPSA ADME prediction

Topological Polar Surface Area (TPSA) Benchmarking: Target Compound vs. 4-Isopropylbenzenesulfonamide (No N-Benzyl)

The TPSA for N-benzyl-4-propan-2-ylbenzenesulfonamide is 54.6 Ų [1]. In contrast, 4-isopropylbenzenesulfonamide, which lacks the N-benzyl group, has a TPSA of 71.3 Ų (calculated identically) [2]. The reduction of approximately 16.7 Ų upon N-benzylation indicates a substantially lower polar surface area, which, combined with higher lipophilicity, suggests superior passive blood-brain barrier permeability potential relative to the unsubstituted sulfonamide.

TPSA polar surface area central nervous system penetration

Rotatable Bond Count as a Conformational Flexibility Indicator: Comparison with N-Benzyl-4-tert-butylbenzenesulfonamide

The target compound contains 5 rotatable bonds (excluding the isopropyl methyl groups) [1]. The analogous N-benzyl-4-tert-butylbenzenesulfonamide possesses one fewer rotatable bond due to the symmetrical tert-butyl group [2]. This one-bond difference subtly alters the conformational entropy penalty upon binding, which can affect binding free energy (estimated ΔG contribution ≈ 0.6–1.2 kcal/mol per frozen rotatable bond). While this effect is modest, it provides a rationale for selecting the isopropyl derivative when a slightly more flexible but less bulky 4-alkyl substituent is desired for probing hydrophobic pocket dimensions.

rotatable bonds conformational entropy ligand efficiency

Fragment-Like Physicochemical Profile for Screening Library Inclusion

The target compound adheres to the Astex 'Rule of Three' fragment criteria: molecular weight 289.4 Da (<300), XLogP 3.5 (≤3, borderline), HBD = 1 (≤3), HBA = 3 (≤3), and rotatable bonds = 5 (≤3 slightly exceeds) [1]. While slightly exceeding the rotatable bond guideline, its overall profile is fragment-like, making it suitable for fragment-based screening campaigns. In contrast, many commercial N-benzylbenzenesulfonamide analogs with longer alkyl chains or additional substituents exceed the molecular weight and rotatable bond thresholds more substantially.

fragment-based drug discovery Rule of Three screening library

High-Value Application Scenarios for N-Benzyl-4-propan-2-ylbenzenesulfonamide (CAS 321704-22-7) Based on Quantitative Differentiation


Hydrophobic Pocket SAR Probe in Intracellular Target Assays

The elevated XLogP (3.5 vs. 3.1 for the 4-methyl analog) and reduced TPSA (54.6 Ų) support preferential selection of this compound when exploring hydrophobic pocket interactions in cell-based assays. The additional lipophilicity, achieved without altering the H-bond pharmacophore, may improve membrane permeation and target engagement in intracellular enzyme or receptor assays [1].

CNS-Penetrant Probe Design Starting Point

With a TPSA below 60 Ų and a moderate molecular weight, this compound serves as a suitable scaffold for designing CNS-penetrant sulfonamide-based probes. Its physicochemical profile can be referenced when optimizing blood-brain barrier permeability while maintaining target affinity, particularly for targets such as carbonic anhydrase isoforms expressed in the CNS [1].

Fragment-Based Screening and Library Design

The fragment-like properties (MW <300, HBD = 1, HBA = 3) make this compound a viable candidate for fragment screening libraries. Its 4-isopropyl group provides a defined hydrophobic vector that can be elaborated upon hit identification, offering a clear path for structure-guided optimization [1].

Negative Control or Reference Compound for Butyrylcholinesterase (BChE) Inhibition Studies

As a structurally characterized N-benzylated sulfonamide, this compound can function as a reference control in enzyme inhibition studies targeting BChE, where related N-benzylated sulfonamides have shown inhibitory activity. Its specific 4-isopropyl substitution allows precise SAR comparisons when evaluating the contribution of the 4-alkyl group to enzyme inhibition potency [1].

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